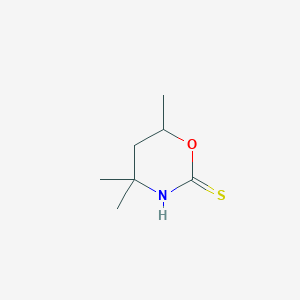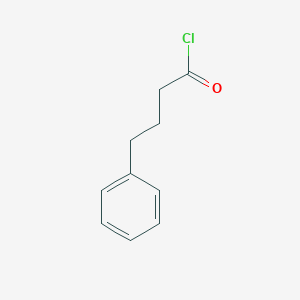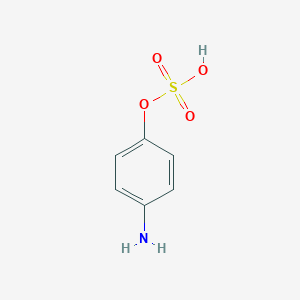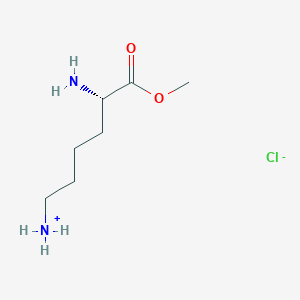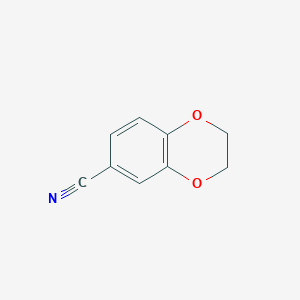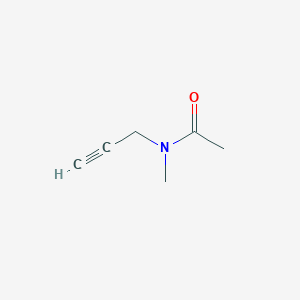
Acetamide, N-methyl-N-(2-propynyl)-
Vue d'ensemble
Description
Acetamide derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of various acetamide compounds, which can be related to the analysis of Acetamide, N-methyl-N-(2-propynyl)-.
Synthesis Analysis
The synthesis of acetamide derivatives often involves the use of amino acids or amines as starting materials, which are then acylated to form the desired acetamide structure. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was achieved by methylating the ethyl linking group and introducing various alkyl and aryl substituents at specific positions to yield compounds with potent opioid kappa agonist properties . Similarly, the synthesis of N-((diphenylamino)methyl)acetamide was performed using the Mannich reaction, which is a method of forming beta-amino carbonyl compounds . These methods could be adapted for the synthesis of Acetamide, N-methyl-N-(2-propynyl)- by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Studies on the molecular structures of gaseous acetamide and N-methylacetamide revealed that the C=O distance is longer in the crystalline state than in the gaseous state, while the C–N distance is shorter in the crystalline state due to the presence of hydrogen bonds . The conformation of the N–H bond in various acetamide compounds has been observed to influence their molecular geometry and intermolecular interactions, as seen in 2-chloro-N-(3-methylphenyl)acetamide and N-(2-methylphenyl)acetamide . These findings can be applied to predict the molecular structure of Acetamide, N-methyl-N-(2-propynyl)- and its potential intermolecular interactions.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including acetylation, esterification, and ester interchange, to yield new compounds with different properties. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a series of reactions including acetylation of N-methylaniline, followed by esterification and ester interchange steps . These reactions are indicative of the versatility of acetamide derivatives in chemical synthesis and could be relevant for the modification of Acetamide, N-methyl-N-(2-propynyl)- to obtain derivatives with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of trimethylsilyl groups in acetamide compounds was studied to understand their self-association in gas phase and solutions in inert media . The crystal structure, spectroscopic features, and the presence of intermolecular hydrogen bonds are important factors that determine the physical state, solubility, and reactivity of these compounds . These properties are essential for the practical application of acetamide derivatives, including Acetamide, N-methyl-N-(2-propynyl)-, in pharmaceuticals and other industries.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation : A study by Barlow et al. (1991) focused on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which were evaluated as opioid kappa agonists. This demonstrates the application of Acetamide, N-methyl-N-(2-propynyl)- in creating novel compounds with potential therapeutic benefits.
Metabolic Pathways in Herbicides : Research by Coleman et al. (2000) discussed the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This highlights the importance of understanding the metabolic pathways of similar compounds for their safe and effective use in agriculture.
Antiviral and Antiapoptotic Effects : A study by Ghosh et al. (2008) found significant antiviral and antiapoptotic effects in vitro from a compound related to Acetamide, N-methyl-N-(2-propynyl)-. This indicates its potential in the development of treatments for viral infections like Japanese encephalitis.
Molecular Structure Analysis : Kimura and Aoki (1953) studied the molecular structures of acetamide and N-methylacetamide using electron diffraction. Their research contributes to a deeper understanding of the molecular properties of these compounds.
Conformational Studies for Drug Development : Research by Costello et al. (1991) on the conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides for opioid kappa agonist properties showcases the application of acetamide derivatives in drug development.
Synthesis and Characterization of Derivatives : A study on the synthesis, structure, and muscarinic agonist activity of substituted N‑(silatran‑1‑ylmethyl)acetamides by Pukhalskaya et al. (2010) demonstrates the diverse applications of acetamide derivatives in synthesizing new compounds with potential biological activities.
Thermodynamic Properties and Phase Behavior : Štejfa et al. (2020) conducted an extensive thermodynamic study of acetamide and its derivatives, providing valuable information on their phase behavior and thermodynamic properties.
Solvatochromism and Molecular Interaction Studies : Research by Krivoruchka et al. (2004) explored the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, shedding light on the molecular interactions and properties of acetamide derivatives in different solvents.
Antibacterial, Antifungal, and Anticancer Studies : Muruganandam et al. (2013) synthesized N‑((Diphenylamino)methyl)acetamide and evaluated its antibacterial, antifungal, and anticancer activities, showcasing the potential of acetamide derivatives in medicinal chemistry.
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-N-prop-2-ynylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-5-7(3)6(2)8/h1H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAMKMQYVSEZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171421 | |
| Record name | Acetamide, N-methyl-N-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-methyl-N-(2-propynyl)- | |
CAS RN |
18341-31-6 | |
| Record name | N-(2-Propynyl)-N-methyl acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018341316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18341-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-methyl-N-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-PROPYNYL)-N-METHYL ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKC7DDW6RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
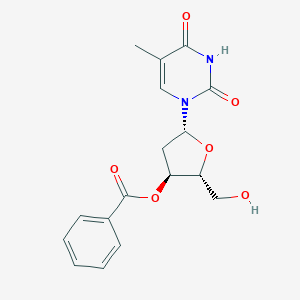
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
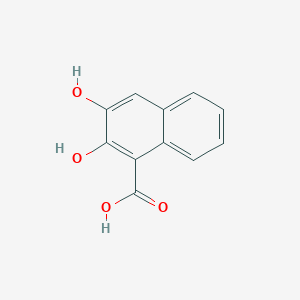
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
